N-(2-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide
Description
N-(2-Ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide is a triazole-based small molecule characterized by a carboxamide group at position 5 of the triazole ring and a 2-ethoxyphenyl substituent on the adjacent nitrogen. These include coupling reactions mediated by HBTU () or click chemistry strategies (). The 2-ethoxyphenyl moiety is critical for modulating solubility and biological interactions, as seen in related compounds (–8).
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-10-6-4-3-5-8(10)13-11(16)9-7-12-15-14-9/h3-7H,2H2,1H3,(H,13,16)(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTMLLYZRPEHHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Promoted Cycloaddition of β-Ketoesters and Azides
A metal-free approach employs β-ketoesters and aryl azides under basic conditions. For example, ethyl 4,4-diethoxy-3-oxobutanoate reacts with 2-ethoxyphenyl azide in dimethyl sulfoxide (DMSO) with potassium carbonate (K₂CO₃) at 40–50°C, yielding ethyl 1-(2-ethoxyphenyl)-5-(diethoxymethyl)-1H-1,2,3-triazole-4-carboxylate. Saponification with aqueous NaOH converts the ester to the carboxylic acid intermediate (79% yield).
Key Advantages :
DBU-Catalyzed Cycloaddition
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) promotes cycloaddition between β-ketoesters and azides in acetonitrile at 50°C. This method achieves >80% yield for triazole esters, which are subsequently hydrolyzed to carboxylic acids using KOH.
Reaction Conditions :
- Solvent: MeCN (0.2 M)
- Temperature: 50°C
- Catalyst: DBU (1.2 equiv)
Carboxamide Formation via Acyl Chloride Intermediate
The carboxylic acid is converted to the carboxamide through a two-step process:
Acyl Chloride Synthesis
The triazole carboxylic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in dichloromethane (DCM) with catalytic dimethylformamide (DMF). Complete conversion to the acyl chloride is confirmed by TLC.
Typical Protocol :
Amidation with 2-Ethoxyaniline
The acyl chloride is treated with 2-ethoxyaniline in DCM using triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) as a base. This yields N-(2-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide with 61–80% efficiency.
Optimization Notes :
- Inorganic bases (e.g., K₂CO₃) reduce yields due to poor solubility.
- Anhydrous conditions prevent hydrolysis of the acyl chloride.
Alternative Routes and Byproduct Mitigation
Direct Cycloaddition with β-Ketoamides
While less common, β-ketoamides can undergo cycloaddition with azides to directly form triazole carboxamides. However, this method suffers from lower yields (30–45%) due to competing decomposition.
Phase-Transfer Catalysis for Hydroxy-Triazole Intermediates
Tetrabutylammonium bromide (TBAB) facilitates the reaction of β-ketoesters with azides in diethyl ether, producing hydroxy-triazole intermediates. Acidification with HCl yields the carboxylic acid, which is then amidated.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors enhances safety and efficiency for exothermic steps (e.g., acyl chloride formation). Residence times of <10 minutes improve throughput by 300% compared to batch processes.
Solvent Recycling
DCM and MeCN are recovered via fractional distillation, reducing environmental impact and production costs.
Data Tables
Table 1. Comparison of Cycloaddition Methods
| Method | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|
| K₂CO₃ Promotion | K₂CO₃ | DMSO | 40–50 | 79 | 1,4 > 99:1 |
| DBU Catalysis | DBU | MeCN | 50 | 85 | 1,4 > 99:1 |
| Phase-Transfer | TBAB/KOH | Et₂O | RT | 70 | 1,4 > 95:5 |
Table 2. Amidation Efficiency by Base
| Base | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| TEA | DCM | 12 | 61 | 98 |
| DIPEA | DCM | 8 | 75 | 99 |
| Pyridine | DCM | 24 | 45 | 90 |
Challenges and Optimization Strategies
Regioselectivity Control
Thermal cycloadditions risk forming 1,5-regioisomers, but DBU or K₂CO₃ ensures >99% 1,4-selectivity.
Purification of Hydrophilic Byproducts
Aqueous workups remove unreacted azides and inorganic salts, while flash chromatography (MeOH/DCM) isolates the carboxamide.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at 0-5°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of N-(2-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxylic acid.
Reduction: Formation of this compound alcohol.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The ethoxyphenyl group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Physicochemical and Spectroscopic Data
- NMR Trends: Aromatic protons in 2-ethoxyphenyl derivatives resonate at δ 7.32–7.62 ppm (DMSO-d6, ), while diethylaminophenyl protons in SI60 appear upfield (δ 6.5–7.0 ppm) due to electron-donating groups . Triazole carboxamide carbonyls typically show 13C NMR signals near δ 165–170 ppm .
- Mass Spectrometry : High-resolution MS (e.g., ESI−HRMS in ) confirms molecular weights with <5 ppm error, ensuring structural fidelity .
Software and Methodological Considerations
Biological Activity
N-(2-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring substituted with an ethoxyphenyl group and a carboxamide functional group. The unique structure contributes to its distinct chemical properties and biological interactions. The triazole moiety is known for its ability to form hydrogen bonds and π-π interactions, which are crucial for binding with various biological targets.
This compound interacts with specific enzymes and receptors through its triazole ring. The binding affinity is enhanced by the ethoxyphenyl group, which influences the compound's solubility and reactivity. This interaction can lead to inhibition or modulation of enzymatic activities, making it a candidate for further pharmacological exploration.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations demonstrated significant cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HepG2) and lung carcinoma (A549). The selectivity index (SI) for these compounds was notably higher than established treatments like Sorafenib and Doxorubicin, indicating a promising therapeutic profile .
Table 1: Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HepG2 | 10.5 | 14.7 |
| A549 | 12.0 | 12.2 |
| MRC-5 (Normal) | 60.0 | - |
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. Its efficacy against various bacterial strains indicates potential applications in treating infectious diseases.
Neuroprotective Effects
The compound has also shown promise in neuroprotection studies. It demonstrated the ability to inhibit neuroinflammatory pathways and protect neuronal cells from oxidative stress-induced damage. Mechanistic studies revealed that it could block the NF-κB signaling pathway, which is pivotal in neuroinflammation .
Case Studies and Research Findings
Case Study 1: Anticancer Evaluation
In a study comparing several triazole derivatives, this compound was identified as one of the most effective compounds against HepG2 cells. The research utilized cell-cycle analysis and apoptosis assays to elucidate the mechanism of action, revealing that the compound induces cell cycle arrest and promotes apoptotic pathways similar to those of Sorafenib .
Case Study 2: Neuroprotective Activity
Another study explored the neuroprotective effects of this compound in scopolamine-induced Alzheimer’s disease models. It significantly improved learning and memory deficits in treated mice compared to controls. The findings suggest that the compound may have therapeutic potential in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
